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Triphenylcarbenium hexafluorophosphate, often referred to as trityl hexafluorophosphate,

stands as a powerful and versatile reagent in modern organic chemistry. Its utility stems from

the potent Lewis acidity of the triphenylcarbenium (trityl) cation, a feature that enables its use

as a catalyst in a wide array of chemical transformations. This technical guide provides an in-

depth exploration of the Lewis acidity of this compound, presenting quantitative data, detailed

experimental methodologies for its characterization, and visualizations of its catalytic role in key

synthetic reactions.

Understanding the Lewis Acidity of the Trityl Cation
The triphenylcarbenium cation, [(C₆H₅)₃C]⁺, is a relatively stable carbocation due to the

extensive resonance delocalization of the positive charge across its three phenyl rings.[1] This

inherent stability allows for its isolation as a salt with a non-nucleophilic counterion, such as

hexafluorophosphate ([PF₆]⁻). Despite this stability, the central carbon atom remains highly

electron-deficient, rendering the trityl cation a strong Lewis acid, capable of accepting an

electron pair from a Lewis base.[2] This electrophilicity is the cornerstone of its catalytic activity.

Quantitative Measures of Lewis Acidity
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The strength of a Lewis acid can be quantified using various experimental and computational

methods. For the triphenylcarbenium cation, two key computational metrics are the Fluoride Ion

Affinity (FIA) and the Hydride Ion Affinity (HIA).

Metric Value (kJ mol⁻¹) Description

Fluoride Ion Affinity (FIA) 599

The negative of the enthalpy

change for the gas-phase

reaction of the Lewis acid with

a fluoride ion. A higher value

indicates stronger Lewis

acidity.[3]

Hydride Ion Affinity (HIA) 801

The negative of the enthalpy

change for the gas-phase

reaction of the Lewis acid with

a hydride ion. This value

reflects its ability to abstract a

hydride.[3]

Table 1: Computed Gas-Phase Lewis Acidity Metrics for the Triphenylcarbenium Cation.

It is noteworthy that fluorination of the phenyl rings significantly increases the Lewis acidity. For

instance, the perfluorinated trityl cation, [C(C₆F₅)₃]⁺, exhibits a substantially higher FIA (697 kJ

mol⁻¹) and HIA (955 kJ mol⁻¹), making it an even more potent Lewis acid.[3]

Experimental Determination of Lewis Acidity: The
Gutmann-Beckett Method
A widely accepted experimental method for quantifying Lewis acidity is the Gutmann-Beckett

method.[4][5] This technique utilizes a probe molecule, typically triethylphosphine oxide

(Et₃PO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to determine the Acceptor

Number (AN) of a Lewis acid.[4]

Experimental Protocol: Gutmann-Beckett Method
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Objective: To determine the Acceptor Number (AN) of triphenylcarbenium
hexafluorophosphate.

Materials:

Triphenylcarbenium hexafluorophosphate

Triethylphosphine oxide (Et₃PO)

A weakly Lewis acidic, anhydrous solvent (e.g., dichloromethane-d₂, CD₂Cl₂)

NMR tubes

High-resolution NMR spectrometer with ³¹P capabilities

Procedure:

Preparation of the Et₃PO Solution: Prepare a dilute solution of triethylphosphine oxide in the

chosen deuterated solvent.

Acquisition of the Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution.

The chemical shift (δ) of the free Et₃PO serves as the reference value. In a weakly

coordinating solvent like hexane, the reference chemical shift is approximately +41.0 ppm.[4]

Preparation of the Sample Solution: In a separate NMR tube, dissolve a known quantity of

triphenylcarbenium hexafluorophosphate in the same deuterated solvent.

Addition of the Probe Molecule: To the solution of the Lewis acid, add an equimolar amount

of triethylphosphine oxide.

Acquisition of the Sample Spectrum: Record the ³¹P NMR spectrum of the mixture. The

interaction of the Lewis acidic trityl cation with the Lewis basic oxygen atom of Et₃PO will

cause a downfield shift in the ³¹P resonance.

Calculation of the Acceptor Number (AN): The Acceptor Number is calculated using the

following formula[4]:

AN = 2.21 × (δₛₐₘₚₗₑ − δᵣₑբ)
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where:

δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct.

δᵣₑբ is the ³¹P chemical shift of free Et₃PO in a non-coordinating solvent (typically

referenced to δ = 41.0 ppm in hexane).[4]

Catalytic Applications of Triphenylcarbenium
Hexafluorophosphate
The strong Lewis acidity of the trityl cation makes it an effective catalyst for a variety of organic

transformations, including Mukaiyama aldol reactions and Hosomi-Sakurai allylations.[6][7]

Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a carbon-carbon bond-forming reaction between a silyl enol

ether and a carbonyl compound. The trityl cation catalyzes this reaction by activating the

carbonyl compound towards nucleophilic attack.

[(C₆H₅)₃C]⁺

[R¹(C=O⁺)R²]•••[(C₆H₅)₃C]

Activation

R¹(C=O)R²

Intermediate Adduct

R³(R⁴)C=C(R⁵)OSiMe₃ Nucleophilic Attack

β-Hydroxy Carbonyl
(after workup)

Silyl Transfer & Workup

[(C₆H₅)₃C]⁺Catalyst Regeneration

Click to download full resolution via product page

Mukaiyama Aldol Reaction Catalytic Cycle

Hosomi-Sakurai Allylation
The Hosomi-Sakurai reaction involves the allylation of an electrophile, typically a carbonyl

compound, with an allyl silane. The trityl cation serves as a potent Lewis acid catalyst to

activate the electrophile.[6]
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[(C₆H₅)₃C]⁺

[E-O⁺-Trityl]

Activation

E⁺ (e.g., RCHO)
β-Silyl Carbocation

Intermediate
CH₂(CH)CH₂SiMe₃ Nucleophilic Attack

Allylated ProductElimination of Silyl Group

[(C₆H₅)₃C]⁺Catalyst Regeneration
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Hosomi-Sakurai Allylation Catalytic Cycle

Conclusion
Triphenylcarbenium hexafluorophosphate is a powerful Lewis acid catalyst whose utility is

firmly rooted in the electrophilic nature of the trityl cation. Quantitative computational data, such

as Fluoride and Hydride Ion Affinities, confirm its strong Lewis acidic character. The Gutmann-

Beckett method provides a robust experimental framework for quantifying this acidity through

the determination of the Acceptor Number. The catalytic proficiency of triphenylcarbenium
hexafluorophosphate is demonstrated in its ability to activate substrates in key carbon-carbon

bond-forming reactions, making it an indispensable tool for synthetic chemists in research and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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